molecular formula C22H28ClN3OS B3012799 N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride CAS No. 1216680-56-6

N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride

Cat. No.: B3012799
CAS No.: 1216680-56-6
M. Wt: 418
InChI Key: JCRLSCFLATZHGJ-UHFFFAOYSA-N
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Description

N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride is a benzothiazole-acetamide derivative with a diethylaminoethyl side chain and a phenylacetamide backbone. The hydrochloride salt enhances solubility and bioavailability, making it suitable for pharmaceutical applications. Its structure combines a benzo[d]thiazole core (with a methyl substituent at position 4) and a 2-phenylacetamide group, linked via a tertiary amine-containing ethyl chain .

Key structural features:

  • Hydrochloride salt: Increases aqueous solubility for better pharmacokinetics.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3OS.ClH/c1-4-24(5-2)14-15-25(20(26)16-18-11-7-6-8-12-18)22-23-21-17(3)10-9-13-19(21)27-22;/h6-13H,4-5,14-16H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRLSCFLATZHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)C)C(=O)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride is a synthetic organic compound with significant potential in medicinal chemistry. This compound features a complex structure that includes a diethylaminoethyl group, a methylbenzo[d]thiazolyl group, and a phenylacetamide moiety, which contribute to its unique biological activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C19_{19}H24_{24}ClN3_3OS2_2
  • Molecular Weight : Approximately 418.0 g/mol
  • CAS Number : 1216739-43-3

Antitumor Activity

The compound has been evaluated for its antitumor properties against various cancer cell lines. In a study assessing novel benzothiazole derivatives, it was found that compounds similar to this compound exhibited significant inhibition of cell proliferation in human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cell lines. The MTT assay revealed that these compounds could effectively reduce cell viability at micromolar concentrations, demonstrating their potential as anticancer agents .

Table 1: Antitumor Activity Data

CompoundCell LineIC50_{50} (µM)
B7A4311.5
B7A5492.0
B7H12991.8

Anti-inflammatory Effects

Research has shown that this compound can reduce the expression of inflammatory cytokines such as IL-6 and TNF-α in mouse monocyte macrophages (RAW264.7). The enzyme-linked immunosorbent assay (ELISA) indicated a dose-dependent decrease in these inflammatory markers, suggesting the compound's potential for treating inflammatory diseases .

Table 2: Anti-inflammatory Activity

Concentration (µM)IL-6 Reduction (%)TNF-α Reduction (%)
13025
25045
47065

The proposed mechanism of action involves the interaction of the compound with specific molecular targets, including enzymes and receptors associated with tumor growth and inflammation. The benzothiazole moiety is believed to play a crucial role in binding to these targets, while the diethylaminoethyl group enhances solubility and membrane permeability .

Case Studies

  • Study on Cancer Cell Lines : A recent study synthesized various benzothiazole derivatives, including those similar to this compound. The compounds were tested for their effects on apoptosis and cell cycle arrest in A431 and A549 cells using flow cytometry. Results indicated significant apoptosis-promoting effects at concentrations as low as 1 µM .
  • Inflammation Model : In vivo studies using mouse models demonstrated that administration of the compound led to a notable reduction in paw swelling and inflammatory markers in models of acute inflammation. This suggests its potential therapeutic application in managing inflammatory conditions .

Scientific Research Applications

Biological Activities

Research has indicated that this compound exhibits several biological activities, particularly in the following areas:

  • Anticancer Properties : Compounds with similar structures have been reported to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The benzothiazole derivative framework is often associated with anticancer activity, making this compound a candidate for further investigation.
  • Antimicrobial Activity : Similar thiazole derivatives have shown significant antimicrobial properties against various bacterial strains, including E. coli and S. aureus. This suggests that N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride may also possess similar antimicrobial efficacy.
  • Neurological Applications : Given the presence of the diethylamino group, this compound may have potential applications in neurological research, particularly in developing drugs targeting central nervous system disorders.

Synthesis and Research Methodologies

The synthesis of this compound typically involves multi-step processes, including coupling reactions and nucleophilic substitutions. Research methodologies often include:

  • In vitro assays to evaluate biological activity.
  • Structure-activity relationship (SAR) studies to understand how modifications to the chemical structure affect efficacy and safety profiles.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aminoethyl Side Chain

N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride
  • Key difference: Dimethylaminoethyl vs. diethylaminoethyl group.
  • Impact: Reduced lipophilicity due to shorter alkyl chains (dimethyl vs. Molecular weight: 313.8 g/mol (vs. Reference: CAS 1217087-57-4 .
N-[2-(Dimethylamino)ethyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfonyl]acetamide hydrochloride
  • Key differences :
    • Ethyl substituent on benzothiazole (vs. methyl in target compound).
    • Sulfonyl group (4-methoxyphenylsulfonyl) instead of phenylacetamide.
  • Ethyl substituent may enhance steric hindrance, affecting binding to targets. Reference: CAS 1215626-27-9 .

Variations in the Benzothiazole Core

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
  • Key differences: Simple thiazole ring (non-benzo-fused) with dichlorophenyl substituent. Lacks aminoethyl side chain.
  • Impact: Lower molecular weight (C11H8Cl2N2OS = 303.16 g/mol) compared to target compound. Crystal structure analysis shows N–H⋯N hydrogen bonding, influencing stability and solubility .
N-(4-Ethoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride
  • Key differences :
    • Ethoxy substituent on benzothiazole (vs. methyl).
    • Sulfamoyl benzamide group instead of phenylacetamide.
  • Impact :
    • Ethoxy group increases electron-donating effects, altering electronic properties.
    • Sulfamoyl moiety enhances hydrogen-bonding capacity, affecting target binding.
    • Molecular weight: 603.2 g/mol (vs. ~313.8 g/mol for target compound) .

Functional Group Modifications

N-(4-(Chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide
  • Key differences :
    • Chloromethyl group on thiazole (reactive site for further derivatization).
    • Phenylsulfonyl instead of phenylacetamide.
  • Sulfonyl groups reduce basicity compared to acetamide derivatives .
2-((4-Aminophenyl)amino)-N-(4-(diphenylamino)thiazol-2-yl)acetamide
  • Key differences: Diphenylamino substituent on thiazole. Additional aminophenyl group.
  • Impact :
    • Extended conjugation may enhance fluorescence or binding to aromatic receptors.
    • Higher steric bulk could limit membrane permeability .

Pharmacokinetic and Physicochemical Properties

Blood-Brain Barrier (BBB) Permeation

  • The diethylaminoethyl group in the target compound likely enhances BBB permeation compared to dimethylaminoethyl analogs due to increased lipophilicity .
  • VolSurf modeling : Predicts >90% BBB permeation for compounds with balanced hydrophobicity and hydrogen-bonding capacity, as seen in tertiary amine-containing analogs .

Solubility and Stability

  • Hydrochloride salts : Improve aqueous solubility (e.g., target compound vs. free base forms).
  • Melting points: Not reported for the target compound, but analogs like 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide exhibit high melting points (459–461 K), suggesting stability .

Q & A

Q. Characterization :

  • Analytical Methods : IR (amide C=O stretch ~1650 cm⁻¹), 1H^1 \text{H} NMR (diethylamino protons at δ 1.0–1.5 ppm), mass spectrometry (M+1 peaks), and elemental analysis (C, H, N, S within ±0.3% of theoretical values) .
  • Purity Check : TLC (Rf comparison) and HPLC (≥95% purity threshold) .

Basic: How are structural and stereochemical properties of this compound validated?

Answer:

  • X-ray Crystallography : Resolves bond lengths, angles, and torsion angles (e.g., dichlorophenyl-thiazol dihedral angles ~61.8°) .
  • NMR Spectroscopy : 1H^1 \text{H}-1H^1 \text{H} COSY and NOESY confirm spatial proximity of substituents (e.g., diethylaminoethyl chain conformation) .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties and compare with experimental UV-Vis spectra .

Advanced: How to address low yields during the final recrystallization step?

Answer:
Low yields often stem from:

  • Impurities : Remove by column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Solvent Optimization : Use mixed solvents (e.g., ethanol-DMF for polar intermediates) .
  • Temperature Control : Slow cooling (0.5°C/min) to promote crystal nucleation .
    Example : Recrystallization from absolute ethanol increased purity from 85% to 98% in N-(4-methylthiazol-2-yl) derivatives .

Advanced: How to resolve contradictions in bioactivity data across studies?

Answer:
Contradictions may arise from:

  • Structural Variants : Minor substituent changes (e.g., methyl vs. ethyl groups) alter binding affinities. For example, 4-methylbenzo[d]thiazol derivatives showed 2.5× higher antimicrobial activity than 4-ethyl analogs .
  • Assay Conditions : Standardize MIC testing (e.g., broth microdilution per CLSI guidelines) .
  • Statistical Validation : Use ANOVA (p < 0.05) to confirm significance between IC₅₀ values .

Advanced: What strategies optimize reaction efficiency in N-acylation steps?

Answer:

  • Catalyst Selection : DMAP (4-dimethylaminopyridine) enhances acylation rates under ultrasonication (40 kHz, 30°C) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic amines .
  • Stoichiometry : 1.2:1 molar ratio of chloroacetyl chloride to amine minimizes side products .

Advanced: How to design analogs with improved pharmacokinetic profiles?

Answer:

  • Lipophilicity Adjustment : Introduce trifluoromethyl groups (logP reduction by ~0.5 units) .
  • Metabolic Stability : Replace labile esters with amides (e.g., 2-phenylacetamide vs. ethyl acetate) .
  • In Silico Screening : Use AutoDock Vina to predict binding to target proteins (e.g., DNA gyrase) .

Basic: What safety protocols are critical during synthesis?

Answer:

  • Hazard Mitigation : Use fume hoods (chloroacetyl chloride is lachrymatory), PPE (nitrile gloves, goggles), and emergency showers .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

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